molecular formula C16H27N3O B7043467 (1R,2R)-2-[(3-cyclohexyl-1-methylpyrazol-4-yl)methylamino]cyclopentan-1-ol

(1R,2R)-2-[(3-cyclohexyl-1-methylpyrazol-4-yl)methylamino]cyclopentan-1-ol

Cat. No.: B7043467
M. Wt: 277.40 g/mol
InChI Key: BDJCZUIQRKMAJN-HUUCEWRRSA-N
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Description

(1R,2R)-2-[(3-cyclohexyl-1-methylpyrazol-4-yl)methylamino]cyclopentan-1-ol is a complex organic compound with a unique structure that includes a cyclopentane ring, a pyrazole moiety, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(3-cyclohexyl-1-methylpyrazol-4-yl)methylamino]cyclopentan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Introduction of the cyclohexyl group: This step involves the alkylation of the pyrazole ring with a cyclohexyl halide.

    Formation of the cyclopentane ring: This can be done through a cyclization reaction involving a suitable precursor.

    Coupling of the pyrazole and cyclopentane rings: This step involves the formation of a carbon-nitrogen bond between the two rings, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(3-cyclohexyl-1-methylpyrazol-4-yl)methylamino]cyclopentan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC or DMP.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

    Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)

    Substitution: Acyl chlorides, alkyl halides

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of various reduced derivatives

    Substitution: Formation of acylated or alkylated products

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-[(3-cyclohexyl-1-methylpyrazol-4-yl)methylamino]cyclopentan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its structure allows it to interact with various enzymes and receptors, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(3-cyclohexyl-1-methylpyrazol-4-yl)methylamino]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-[(3-cyclohexyl-1-methylpyrazol-4-yl)methylamino]cyclopentan-1-ol can be compared to other compounds with similar structures, such as:
    • (1R,2R)-2-[(3-phenyl-1-methylpyrazol-4-yl)methylamino]cyclopentan-1-ol
    • (1R,2R)-2-[(3-cyclohexyl-1-ethylpyrazol-4-yl)methylamino]cyclopentan-1-ol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with biological targets in a distinct manner, leading to potentially different biological activities compared to similar compounds.

Properties

IUPAC Name

(1R,2R)-2-[(3-cyclohexyl-1-methylpyrazol-4-yl)methylamino]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O/c1-19-11-13(10-17-14-8-5-9-15(14)20)16(18-19)12-6-3-2-4-7-12/h11-12,14-15,17,20H,2-10H2,1H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJCZUIQRKMAJN-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCCC2)CNC3CCCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)C2CCCCC2)CN[C@@H]3CCC[C@H]3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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